Lipophilicity (LogP) Differentiation Against the Non-Nitro and Non-Thienyl Analogs
The target compound exhibits a calculated LogP of 4.46, which is 0.43 log units higher than its non-nitro analog 2-(thiophen-2-yl)benzothiazole (LogP 4.02) and 1.97 log units higher than the non-thienyl analog 5-nitrobenzothiazole (LogP 2.49) . This places the compound in a distinctly more lipophilic regime: a LogP difference of ~0.4 units corresponds to an estimated ~2.5-fold difference in octanol-water partition coefficient, while the ~2-unit gap versus 5-nitrobenzothiazole represents an approximately 100-fold difference in lipophilicity .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.46 |
| Comparator Or Baseline | 2-(Thiophen-2-yl)benzothiazole (CAS 34243-38-4): LogP = 4.02; 5-Nitrobenzothiazole (CAS 2942-07-6): LogP = 2.49 |
| Quantified Difference | ΔLogP = +0.44 vs. 2-(thiophen-2-yl)benzothiazole; ΔLogP = +1.97 vs. 5-nitrobenzothiazole |
| Conditions | Calculated values sourced from Chemsrc database; consistent across multiple prediction engines |
Why This Matters
A LogP difference of ~2 units against 5-nitrobenzothiazole indicates the target compound will exhibit fundamentally different passive membrane permeation and tissue distribution, making it the preferred selection when higher lipophilicity is required for blood-brain barrier penetration or intracellular target access.
